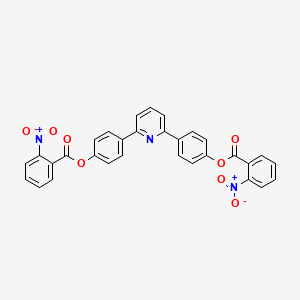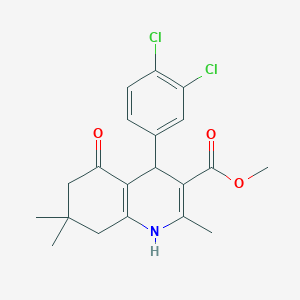![molecular formula C25H18ClF3N2O3 B10896830 (2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10896830.png)
(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, a cyano group, and a trifluoromethylphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Ether: The reaction of 2-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate to form 2-[(2-chlorobenzyl)oxy]-3-methoxyphenol.
Formation of the Propenamide: The reaction of 2-[(2-chlorobenzyl)oxy]-3-methoxyphenol with acrylonitrile in the presence of a base such as sodium hydride to form (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenamide.
Introduction of the Trifluoromethyl Group: The final step involves the reaction of (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenamide with 2-(trifluoromethyl)phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-{2-[(2-hydroxybenzyl)oxy]-3-methoxyphenyl}-2-cyano-N~1~-[2-(trifluoromethyl)phenyl]-2-propenamide.
Reduction: Formation of (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-amino-N~1~-[2-(trifluoromethyl)phenyl]-2-propenamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological processes.
Medicine
In medicine, (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, the cyano group may interact with nucleophilic sites on proteins, while the trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{2-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
- (E)-3-{2-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
- (E)-3-{2-[(2-IODOBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, methoxyphenyl group, cyano group, and trifluoromethylphenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H18ClF3N2O3 |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H18ClF3N2O3/c1-33-22-12-6-8-16(23(22)34-15-17-7-2-4-10-20(17)26)13-18(14-30)24(32)31-21-11-5-3-9-19(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32)/b18-13+ |
InChI Key |
CKWGXKSRVGTSHO-QGOAFFKASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B10896764.png)
![(Z)-3-(1-Methyl-1H-pyrazol-4-YL)-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]-2-propenamide](/img/structure/B10896773.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B10896776.png)
![2-(1-Adamantyl)-1-{4-[4-nitro-3-(phenethylamino)phenyl]piperazino}-1-ethanone](/img/structure/B10896780.png)
![5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10896782.png)
![5-(difluoromethyl)-4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896786.png)
![3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide](/img/structure/B10896788.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10896795.png)

![(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10896808.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10896816.png)
![ethyl (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B10896818.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B10896826.png)
